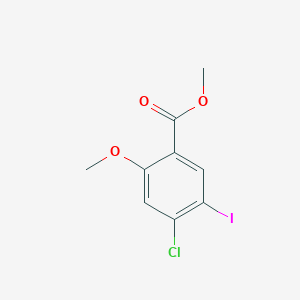
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate is a complex organic compound that features a unique structure combining a phthalimide moiety with a phenyl-substituted pentenoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate typically involves the following steps:
Formation of the Isoindoline-1,3-dione Core: This can be achieved through a one-pot procedure using 5-nitro-4-phenacylphthalonitriles and the Schmidt rearrangement.
Esterification: The next step involves the esterification of the intermediate with methyl alcohol under acidic conditions to form the ester group.
Alkylation and Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety is known to interact with proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: A well-known phthalimide derivative with immunomodulatory and anticancer properties.
Lenalidomide: Another phthalimide derivative used in the treatment of multiple myeloma.
Pomalidomide: Similar to thalidomide and lenalidomide, used for its anticancer properties.
Uniqueness
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate is unique due to its specific structural features, which combine the phthalimide moiety with a phenyl-substituted pentenoate ester. This unique structure may confer distinct biological activities and chemical reactivity compared to other phthalimide derivatives.
Propriétés
IUPAC Name |
methyl (E,4S)-4-(1,3-dioxoisoindol-2-yl)-2-methyl-5-phenylpent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14(21(25)26-2)12-16(13-15-8-4-3-5-9-15)22-19(23)17-10-6-7-11-18(17)20(22)24/h3-12,16H,13H2,1-2H3/b14-12+/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKYGAALTFYPOS-WCRPCQDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[C@H](CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate](/img/structure/B8003822.png)






![4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid;hydrate](/img/structure/B8003859.png)


